![molecular formula C23H21Cl2N3O2S B3035829 3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338423-45-3](/img/structure/B3035829.png)
3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, molecular structure, and potential bioactivity, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide. For example, paper describes the synthesis of a series of new sulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. This process may be similar to the synthesis of the compound , which likely involves the formation of a benzimidazole ring followed by sulfonamide linkage.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group and its orientation relative to other functional groups in the molecule. In paper , the dihedral angle between the sulfonyl and benzoyl benzene rings is reported, which is a critical factor in determining the three-dimensional conformation of the molecule. This information is relevant to understanding the molecular structure of the compound , as the orientation of the rings can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including those that lead to changes in their structure and the formation of new compounds. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar sulfonamide derivatives. For instance, paper describes the synthesis of novel sulfonamide derivatives through the reaction of potassium benzodithiazine derivatives with hydrazonyl bromides. These types of reactions could be relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and hydrogen bonding capabilities, are crucial for their biological activity and pharmacokinetic profile. Paper discusses the hydrogen bonding interactions of a sulfonamide derivative in its crystal structure, which is an important aspect of the compound's physical properties. These interactions can influence the solubility and stability of the compound, which are important parameters in drug design and development.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
- Zinc Phthalocyanine Derivatives : A study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties for photodynamic therapy applications, especially in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
DNA Interaction and Anticancer Activity
- Copper(II)-Sulfonamide Complexes : Research involving mixed-ligand copper(II)-sulfonamide complexes showed their effectiveness in binding to DNA and causing DNA cleavage. These complexes were also found to be effective in inducing cell death, mainly by apoptosis, in human tumor cells (González-Álvarez et al., 2013).
Antibacterial and Antifungal Activities
- N-Heterocyclic Carbene-Silver Complexes : A study on novel benzyl-substituted N-heterocyclic carbene-silver complexes highlighted their significant antibacterial activity against Gram-positive and Gram-negative bacteria. These complexes also demonstrated cytotoxicity against human renal cancer cell lines (Patil et al., 2011).
Spectroscopic and Photochemical Properties
- Photophysicochemical Properties : Studies on zinc(II) phthalocyanine with benzenesulfonamide derivative substituents explored their spectroscopic, photophysical, and photochemical properties. These compounds are potential candidates for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Enzyme Inhibition
- Schiff Bases of Sulfa Drugs : Schiff bases derived from sulfa drugs and their metal complexes were investigated for their antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. The study found that these compounds have significant inhibition potencies on enzymes, with Cu(II) and Pd(II) complexes showing high inhibition potencies (Alyar et al., 2018).
Adenosine Receptor Antagonism
- A2B Adenosine Receptor Antagonists : A series of benzenesulfonamides was identified as potent A2B adenosine receptor antagonists. These compounds have shown high affinity for the A2B adenosine receptor, suggesting potential therapeutic applications (Esteve et al., 2006).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-5-4-6-17(9-14)12-28-13-26-23-21(28)10-15(2)16(3)22(23)27-31(29,30)18-7-8-19(24)20(25)11-18/h4-11,13,27H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCOUCASQTPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



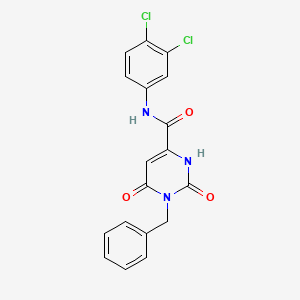

![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)
![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035750.png)

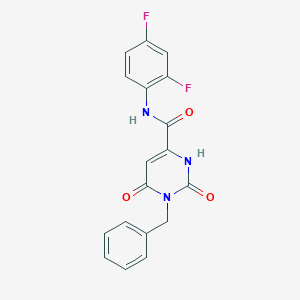
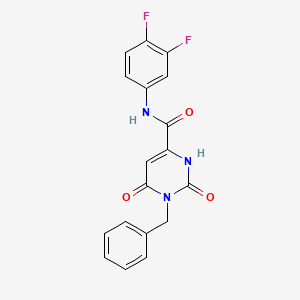
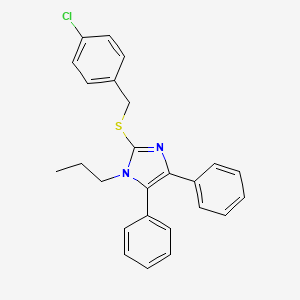
methanol](/img/structure/B3035762.png)
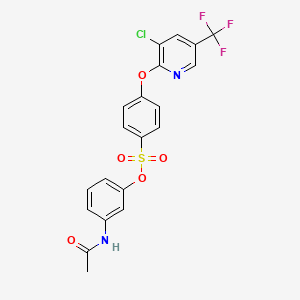
![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![(E)-3-[[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3035766.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B3035767.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-pyridinyl)-2-propen-1-one](/img/structure/B3035768.png)